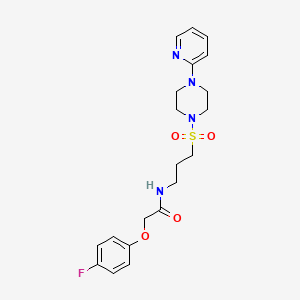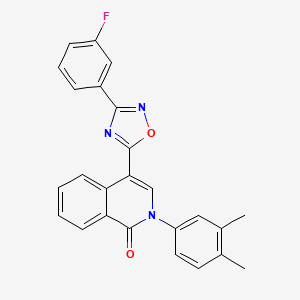
(2-Cyanocyclopropyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Cyanocyclopropyl)boronic acid” is a boronic acid with the CAS Number: 2225151-84-6 . It has a molecular weight of 110.91 and the linear formula is C4H6BNO2 . It is also known as CCPBA.
Synthesis Analysis
The synthesis of borinic acids, a subclass of organoborane compounds, relies on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H6BNO2/c6-2-3-1-4(3)5(7)8/h3-4,7-8H,1H2 .Chemical Reactions Analysis
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions . Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Boronic acids have seen a steady increase in application within drug discovery, attributed to their desirable properties, such as potentially enhancing the potency and improving the pharmacokinetics profile of drugs. The Food and Drug Administration (FDA) and Health Canada have approved several boronic acid drugs, highlighting their significance in medicinal chemistry. The review by Plescia and Moitessier (2020) emphasizes the importance of incorporating boronic acids into future drug discovery endeavors to harness their potential benefits Plescia & Moitessier, 2020.
Environmental and Water Treatment
The application of boronic acids in environmental science, particularly in water treatment, has been significant. Studies focus on the removal of boron from seawater through reverse osmosis (RO) and nanofiltration (NF) membranes, essential for desalination processes. This research is critical for addressing boron contamination in drinking water, where the speciation of boric acid plays a pivotal role in the rejection of boron by NF/RO membranes. The comprehensive review by Tu, Nghiem, and Chivas (2010) outlines the current knowledge and challenges in enhancing boron removal in seawater desalination applications Tu, Nghiem, & Chivas, 2010.
Antifungal and Antimicrobial Applications
Boronic acids, including specific compounds like 2-aminoethyldiphenyl borinate, have shown potential as antifungal and antimicrobial agents. Their mechanisms of action, including the inhibition of protein synthesis, offer a pathway for developing new antimicrobial drugs. For instance, the antifungal properties and mechanisms of potent boron-containing compounds have been reviewed, demonstrating their significant bioactivity and potential for therapeutic applications Arvanitis, Rook, & Macreadie, 2020.
Agricultural and Plant Science
In agriculture and plant science, the role of boron is well-documented, particularly in addressing boron deficiency and toxicity in plants. Boron's interaction with plant hormones and its impact on growth and development underlines the importance of understanding boron nutrition for crop production. Research on phytohormones in plant responses to boron deficiency and toxicity sheds light on the mechanisms through which boron influences plant health Chen, Smith, Shabala, & Yu, 2022.
Fire Retardancy and Wood Preservation
The dual functionality of boron compounds in providing both fire retardancy and wood preservation is a significant area of research, especially for outdoor wood applications. Boron compounds are explored for their ability to impregnate wood with chemical systems that offer resistance to fire and biodegradation, which is crucial for enhancing the durability and safety of wood products Marney & Russell, 2008.
Mechanism of Action
Target of Action
The primary target of (2-Cyanocyclopropyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura (SM) cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial in various fields of chemistry and biology .
Pharmacokinetics
It is known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favourable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is crucial in various fields of chemistry and biology, including the synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . These factors can affect the stability of the boronic acid and its efficacy in the Suzuki–Miyaura (SM) cross-coupling reaction .
Future Directions
properties
IUPAC Name |
(2-cyanocyclopropyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BNO2/c6-2-3-1-4(3)5(7)8/h3-4,7-8H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTNEZBYVMDLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2581749.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2581752.png)
![6-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2581756.png)

![1-{4-[(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B2581758.png)

![2-(4-Chlorophenyl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2581760.png)
![Tert-butyl (2S)-2-[(Z)-C-chloro-N-hydroxycarbonimidoyl]pyrrolidine-1-carboxylate](/img/structure/B2581761.png)
![2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2581762.png)
![5-(2,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2581764.png)
![Tert-butyl 7-[3-(prop-2-enoylamino)propanoyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2581766.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2581767.png)
![N-(3-chloro-4-methylphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2581769.png)